molecular formula C12H13Cl2NO B13467085 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B13467085
M. Wt: 258.14 g/mol
InChI Key: OHDADXFTCQMUIE-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[211]hexan-4-amine is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which is a strained ring system that imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction starts with the preparation of 1,5-dienes, which undergo a crossed [2+2] cycloaddition using a mercury lamp . this method is technically challenging and requires special equipment and glassware.

Industrial Production Methods

For industrial-scale production, a more robust and scalable method is preferred. One such method involves the use of visible-light-driven intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes. This reaction employs a photocatalyst and acetone as the solvent, performed under irradiation with 414 nm light from a high-power LED . This method is efficient and yields high quantities of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to its specific substitution pattern and the presence of the 3,4-dichlorophenyl group. This imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C12H13Cl2NO/c1-11-5-12(15,6-11)10(16-11)7-2-3-8(13)9(14)4-7/h2-4,10H,5-6,15H2,1H3

InChI Key

OHDADXFTCQMUIE-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C3=CC(=C(C=C3)Cl)Cl)N

Origin of Product

United States

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